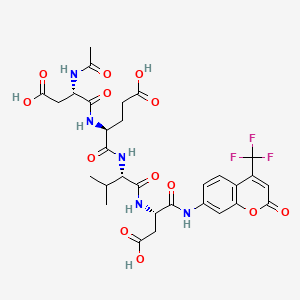
Ac-DEVD-AFC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DEVD-AFC involves the coupling of the tetrapeptide sequence DEVD with the fluorogenic molecule AFC. The process typically includes the following steps:
Peptide Synthesis: The tetrapeptide DEVD is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the SPPS and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DEVD-AFC primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage of the DEVD sequence by activated caspase-3, resulting in the release of the fluorogenic molecule AFC .
Common Reagents and Conditions
Reagents: Activated caspase-3 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic cleavage of this compound is the fluorogenic molecule AFC, which emits fluorescence upon excitation .
Wissenschaftliche Forschungsanwendungen
Ac-DEVD-AFC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Apoptosis Detection: Used as a substrate to measure caspase-3 activity in apoptosis assays
Drug Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.
Cell Biology: Utilized in studies to understand the mechanisms of programmed cell death and related cellular processes
Cancer Research: Applied in research to investigate the role of caspases in cancer cell apoptosis and to develop anti-cancer therapies.
Wirkmechanismus
Ac-DEVD-AFC exerts its effects through the enzymatic activity of caspase-3. The mechanism involves the following steps:
Vergleich Mit ähnlichen Verbindungen
Ac-DEVD-AFC is compared with other fluorogenic caspase substrates such as:
Ac-YVAD-AFC: A substrate for caspase-1, which has a different recognition sequence (Tyr-Val-Ala-Asp).
Ac-LEHD-AFC: A substrate for caspase-9, with the recognition sequence Leu-Glu-His-Asp.
Ac-IETD-AFC: A substrate for caspase-8, with the recognition sequence Ile-Glu-Thr-Asp.
The uniqueness of this compound lies in its specific recognition by caspase-3, making it a valuable tool for studying caspase-3 activity and apoptosis .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-NUDCOPPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942217 |
Source


|
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201608-14-2 |
Source


|
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)
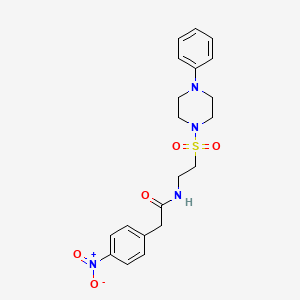
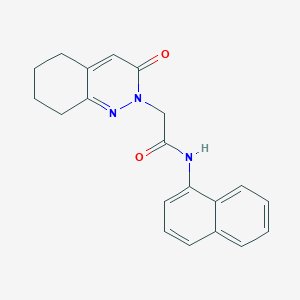
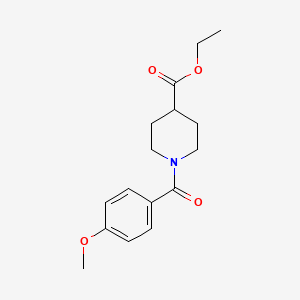
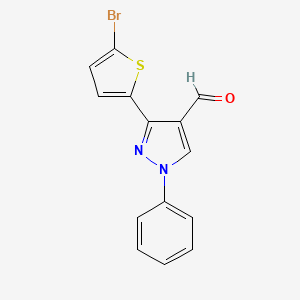
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2754220.png)
![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)
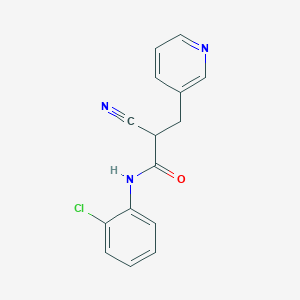
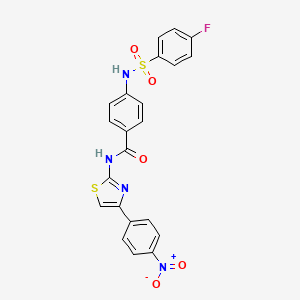
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-{N-methyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}-N-(2-methylpropyl)acetamide](/img/structure/B2754227.png)
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2754229.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2754230.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)
